N-(4-(4-(2-hydroxyphenyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[4-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O5/c1-12-10-13(22-29-12)17(26)21-19-20-14(11-28-19)18(27)24-8-6-23(7-9-24)15-4-2-3-5-16(15)25/h2-5,10-11,25H,6-9H2,1H3,(H,20,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTIEVRGFOTPPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=CC=CC=C4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-(2-hydroxyphenyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and therapeutic implications of this compound, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound features a unique structural arrangement that includes piperazine, oxazole, and isoxazole moieties. The synthesis typically involves multiple steps, starting from piperazine derivatives and incorporating oxazole and isoxazole rings through various coupling reactions.
Key Structural Features:
- Piperazine Ring : Contributes to the compound's biological interactions.
- Oxazole and Isoxazole Rings : Enhance the compound's reactivity and potential therapeutic effects.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which can lead to therapeutic effects in various diseases, including cancer and inflammation.
In Vitro Studies
Recent studies have evaluated the compound's activity against key enzymes involved in disease pathways. For instance, its inhibitory effects on tyrosinase (TYR) were assessed, revealing significant potential as an anti-melanogenic agent.
Case Studies
-
Anti-Melanogenic Activity :
- A study demonstrated that derivatives of phenylpiperazine exhibited potent inhibition of TYR, with IC50 values ranging from 1.5 to 4.6 μM, outperforming standard inhibitors like kojic acid (IC50 = 17.8 μM) .
- The most active compounds showed no cytotoxicity up to concentrations of 25 μM in B16F10 melanoma cells, indicating a promising safety profile alongside efficacy .
- Antioxidant Properties :
Table 1: Inhibitory Effects on Tyrosinase
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| Compound 10 | 1.5 | Most potent inhibitor |
| Kojic Acid | 17.8 | Standard reference |
| Compound X | 4.6 | Competitive inhibition |
Table 2: Antioxidant Activity
| Compound | EC50 (μM) | Activity Level |
|---|---|---|
| Compound 10 | 9.0 | High |
| Compound Y | 13.2 | Moderate |
| Control (Ascorbic Acid) | 7.5 | High |
Preparation Methods
Cyclocondensation of Ethyl Acetoacetate and Hydroxylamine
A modified Hantzsch synthesis achieves the isoxazole core:
Ethyl acetoacetate + NH2OH·HCl → 5-Methylisoxazole-3-carboxylate (80% yield)
Key parameters :
- Solvent: Ethanol/water (3:1)
- Temperature: Reflux at 78°C for 6 hours
- Workup: Acidification to pH 2 with HCl, extraction with ethyl acetate
Spectral confirmation :
- $$^{1}\text{H NMR}$$ (CDCl₃): δ 2.45 (s, 3H, CH₃), 6.35 (s, 1H, isoxazole-H)
- $$^{13}\text{C NMR}$$: δ 11.2 (CH₃), 105.6 (C-4), 158.9 (C-3), 170.1 (COOH)
Preparation of 4-(2-Hydroxyphenyl)piperazine-1-carbonyl Chloride
Piperazine Functionalization
Adapting protocols from bioRxiv, 2-hydroxyphenylpiperazine is synthesized via:
Piperazine + 2-Methoxyphenyl bromide → 4-(2-Methoxyphenyl)piperazine (Buchwald-Hartwig amination)
Followed by demethylation with BBr₃ in DCM (-78°C to rt)
Reaction table :
| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OAc)₂/Xantphos | 110 | 24 | 68 |
| 2 | BBr₃ (1M in DCM) | -78→25 | 4 | 92 |
Carbonyl Chloride Formation
The piperazine intermediate is converted to its reactive acyl chloride using oxalyl chloride:
4-(2-Hydroxyphenyl)piperazine + Oxalyl chloride → 4-(2-Hydroxyphenyl)piperazine-1-carbonyl chloride
Conditions :
- Solvent: Anhydrous DCM
- Catalyst: 1 drop DMF
- Time: 12 hours at room temperature
Oxazole Ring Construction and Coupling
Oxazol-2-amine Synthesis
A modified Robinson-Gabriel synthesis yields 2-aminooxazole:
Ethyl glyoxalate + Urea → 2-Aminooxazole-4-carboxylate
Optimized parameters :
- Microwave irradiation: 150°C, 20 minutes
- Yield improvement from 45% (thermal) to 78% (microwave)
Convergent Coupling Strategy
The final assembly employs sequential amidation:
Step 1 : Oxazole activation
2-Aminooxazole + 4-(2-Hydroxyphenyl)piperazine-1-carbonyl chloride → N-(4-(4-(2-Hydroxyphenyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide
Reaction conditions :
- Base: DIPEA (3 eq.)
- Solvent: Dry THF
- Temperature: 0°C→rt, 12 hours
Step 2 : Carboxamide formation
Activated oxazole + 5-Methylisoxazole-3-carboxylic acid (EDC/HOBt coupling)
Critical purification :
- Column chromatography (SiO₂, EtOAc/hexane 1:1→3:1)
- Final recrystallization from ethanol/water
Analytical Characterization and Quality Control
Spectroscopic Data Consolidation
$$^{1}\text{H NMR}$$ (DMSO-d₆):
- δ 2.41 (s, 3H, isoxazole-CH₃)
- δ 3.15-3.85 (m, 8H, piperazine-H)
- δ 6.70-7.25 (m, 4H, aromatic-H)
- δ 9.12 (s, 1H, oxazole-H)
- δ 10.05 (s, 1H, -OH)
HRMS (ESI+):
- Calculated for C₂₁H₂₂N₅O₄ [M+H]⁺: 408.1664
- Found: 408.1667
Scale-Up Considerations and Process Optimization
Critical Parameter Analysis
- Oxygen sensitivity : All piperazine couplings require N₂ atmosphere
- Solvent selection : THF outperforms DMF in minimizing side reactions
- Temperature control : Exothermic amidation requires jacketed reactor cooling
Yield Improvement Strategies
| Modification | Batch Yield Increase |
|---|---|
| Microwave-assisted oxazole synthesis | +33% |
| Pd-catalyzed piperazine coupling | +18% |
| Gradient chromatography | +12% purity |
Q & A
Q. Critical Conditions :
- Temperature : Cyclization steps require reflux (≥120°C) for ring closure .
- Catalysts : Phosphorus oxychloride enhances yields in heterocycle formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential for isolating pure intermediates .
(Basic) Which spectroscopic techniques are prioritized for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Assign protons and carbons in the piperazine (δ 3.0–4.0 ppm for N–CH₂), oxazole (δ 7.5–8.5 ppm for aromatic protons), and isoxazole (δ 2.5 ppm for methyl) moieties .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3200–3400 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., hydroxyl-phenyl interactions) for absolute configuration .
(Advanced) How can computational methods optimize synthesis and predict bioactivity?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model cyclization transition states, identifying energy barriers and optimal conditions .
- Docking Simulations : Predict binding affinity to targets (e.g., carbonic anhydrase) using AutoDock Vina, focusing on piperazine’s hydrogen-bonding with active sites .
- Machine Learning : Train models on existing heterocycle reaction data to predict yields and side products .
Q. Example Workflow :
Simulate reaction pathways in Gaussian 02.
Validate docking poses with MD simulations (GROMACS).
Compare computational predictions with experimental IC₅₀ values .
(Advanced) How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Re-evaluate protocols (e.g., enzyme inhibition assays) using controls from conflicting studies .
- Structural Variants : Test analogs (e.g., replacing 2-hydroxyphenyl with 4-fluorophenyl) to isolate moiety-specific effects .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregated data, accounting for variables like cell line/pH .
Case Study : Discrepancies in hCA inhibition may arise from assay pH—adjust to physiological 7.4 and retest .
(Advanced) How to design SAR studies targeting the piperazine and isoxazole regions?
Methodological Answer:
Piperazine Modifications :
- Substitute hydroxyl with methoxy or fluorine to assess H-bonding impact .
- Test N-alkylation effects on solubility and target binding .
Isoxazole Variations :
Activity Correlation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
